molecular formula C16H19N B1492591 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine CAS No. 2098063-67-1

3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine

Cat. No.: B1492591
CAS No.: 2098063-67-1
M. Wt: 225.33 g/mol
InChI Key: PYCATNLHXTYNHL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged structure in pharmaceuticals, appearing in numerous FDA-approved drugs . The saturated nature of the pyrrolidine ring contributes to sp3-hybridization and a three-dimensional, non-planar structure, which allows for superior exploration of pharmacophore space and can lead to improved solubility and optimized ADME/Tox profiles for drug candidates . The incorporation of a naphthalen-2-yl group provides a rigid, planar aromatic system known to facilitate interactions with biological targets. Naphthalene derivatives are frequently investigated in anticancer research for their ability to intercalate with DNA or inhibit key enzymes . The specific 3,3-dimethyl substitution on the pyrrolidine ring is a strategic modification that introduces steric hindrance, potentially locking the ring into a specific conformation and influencing the molecule's overall binding affinity and selectivity . This makes this compound a versatile building block for researchers developing novel therapeutics, particularly in the areas of oncology and central nervous system (CNS) diseases. It serves as an ideal core structure for generating structural diversity and conducting structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3,3-dimethyl-4-naphthalen-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-16(2)11-17-10-15(16)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,15,17H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCATNLHXTYNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation with Naphthalen-2-yl Substitution

A key approach involves the formation of the pyrrolidine ring via cyclization reactions of precursors bearing the naphthalen-2-yl moiety. According to patent WO2008137087A1, related substituted pyrrolidines can be prepared by:

  • Using solvents such as N,N-dimethylformamide (DMF) , N-methylpyrrolidinone, or pyridine derivatives.
  • Conducting reactions under an inert nitrogen atmosphere.
  • Heating reaction mixtures to 100–160 °C for 10 to 48 hours to promote cyclization.
  • Work-up involving extraction with non-water miscible solvents like ethyl acetate, washing with brine (e.g., 25% NaCl solution), drying, and concentrating to isolate the product.

This method emphasizes safety, scalability, and cost-effectiveness, suitable for commercial production of pyrrolidine derivatives with aromatic substituents.

Introduction of the Naphthalen-2-yl Group via Reduction and Coupling

The naphthalen-2-yl group can be introduced by reduction of a 6-bromo-2-naphthoate intermediate using borane-tetrahydrofuran complex (BH3-THF) to yield the corresponding alcohol, which can then be further functionalized or coupled to the pyrrolidine scaffold.

Use of Carbonyldiimidazole and Oxime Ester Formation for Intermediate Activation

Supporting information from Royal Society of Chemistry documents describes the use of N,N’-carbonyldiimidazole (CDI) for activating carboxylic acids in dry dichloromethane (DCM) under nitrogen atmosphere, followed by reaction with N,O-dimethylhydroxylamine hydrochloride to form oxime esters. This method involves:

  • Stirring at room temperature for 1–2 days.
  • Quenching with saturated sodium bicarbonate.
  • Extraction with ethyl acetate.
  • Washing with brine and drying over sodium sulfate.
  • Purification by flash chromatography on silica gel.

Though this method is more commonly applied to related aromatic compounds, it may be adapted for intermediates in the synthesis of 3,3-dimethyl-4-(naphthalen-2-yl)pyrrolidine.

Experimental Data and Reaction Optimization

Parameter Conditions/Details Notes
Solvent DMF (preferred), NMP, pyridine High boiling point solvents facilitate heating
Atmosphere Nitrogen Prevents oxidation and moisture interference
Temperature 100–160 °C Promotes cyclization and substitution
Reaction Time 10–48 hours Dependent on substrate reactivity
Work-up Extraction with ethyl acetate, washing with brine Removes impurities and residual salts
Purification Drying and concentration, flash chromatography Ensures high purity product

Related Synthetic Examples from Literature

While direct syntheses of this compound are scarce, analogous naphthalene-based aromatic amines and heterocycles have been synthesized using:

  • Refluxing ethanol solutions with hydrazine monohydrate for ring closure.
  • Use of thionyl chloride and pyridine for chlorination steps.
  • Crystallization from ethanol or ethanol/toluene mixtures for purification.

These methods yield high purity compounds with yields ranging from 70% to 88% and melting points consistent with expected structures.

Summary and Recommendations for Preparation

  • Preferred Method : Cyclization in DMF under nitrogen at elevated temperatures (100–160 °C) for prolonged periods (10–48 h) is the most established route for preparing substituted pyrrolidines with bulky aromatic groups.
  • Solvent Choice : DMF is favored due to its polarity and high boiling point.
  • Atmosphere : Inert nitrogen atmosphere is critical to avoid side reactions.
  • Work-up and Purification : Extraction with ethyl acetate, washing with brine, drying, and concentration followed by chromatographic purification ensures product purity.
  • Intermediate Functionalization : Reduction of bromo-naphthalenes and activation of carboxylic acids via carbonyldiimidazole provide versatile routes for introducing the naphthalen-2-yl substituent.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine with key analogs, focusing on structural features, synthetic yields, and biological activities where available.

Compound Key Structural Features Synthetic Yield Physical Properties Biological Activity Reference
This compound Pyrrolidine with 3,3-dimethyl and 4-naphthalen-2-yl substituents Not reported Not reported Hypothesized kinase/CDK2 inhibition based on analogs
1-Benzyl-3-(naphthalen-2-yl)-3-(trimethylsilyloxy)pyrrolidine (2d) Pyrrolidine with 3-trimethylsilyloxy, 3-naphthalen-2-yl, and 1-benzyl groups 47% Yellow oil; IR: 1250, 1040 cm⁻¹ Not reported
6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8) Pyrazolopyridine with naphthalen-2-yl and thiophen-2-yl substituents Not reported Solid (mp not specified) CDK2 inhibition (IC₅₀ = 0.65 µM)
2,5-Dimethylpyrrolidine (30) Pyrrolidine with 2,5-dimethyl substituents (cis/trans isomers) Not reported Not reported Similar potency to parent compound in kinase assays
(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid Pyrrolidine with 4-naphthalen-2-yl and 3-carboxylic acid groups (stereospecific) Not reported Molecular formula: C₁₅H₁₅NO₂ Not reported (potential for chiral drug development)

Key Observations :

Substituent Effects on Activity :

  • The trimethylsilyloxy group in compound 2d introduces steric bulk and lipophilicity, which may reduce solubility compared to the dimethyl-substituted target compound .
  • Pyrazolopyridine derivatives (e.g., compound 8 ) exhibit potent CDK2 inhibition (IC₅₀ = 0.65 µM), suggesting that replacing pyrrolidine with a pyridine-based heterocycle enhances kinase affinity .
  • Stereochemistry : The stereospecific carboxylic acid derivative (compound in ) highlights the importance of chiral centers in drug design, though biological data are lacking .

Synthetic Accessibility: Compound 2d was synthesized in 47% yield via α-aminoketone reactions, indicating moderate efficiency for naphthalene-containing pyrrolidines . No yield data are available for the target compound, but pyrrolidine derivatives generally require optimized conditions for introducing bulky substituents like naphthalene.

Physicochemical Properties :

  • The target compound’s dimethyl groups likely enhance metabolic stability compared to the trimethylsilyloxy group in 2d , which is prone to hydrolysis .
  • Naphthalene-containing compounds (e.g., 8 and the target) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Biological Relevance: While the target compound lacks direct activity data, analogs like 8 and 14 (a furopyridine derivative with IC₅₀ = 0.93 µM for CDK2) demonstrate that naphthalene and heterocyclic substituents are critical for enzyme inhibition .

Biological Activity

3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine is a compound belonging to the pyrrolidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a naphthalene moiety and two methyl groups. This unique structure contributes to its biological activity by influencing its interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Activity :
    • Compounds with similar pyrrolidine structures have been shown to inhibit the growth of various bacteria, including multidrug-resistant strains. For instance, derivatives of pyrrolidine have demonstrated potent activity against Pseudomonas aeruginosa, a significant pathogen in clinical settings .
  • Protein Interaction :
    • Pyrrolidine derivatives have been identified as stabilizers of protein-protein interactions, which may enhance their therapeutic potential by modulating cellular pathways .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis, similar to other known antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrrolidine ring significantly affect the biological activity of the compound. Key findings include:

  • Substituents on the Pyrrolidine Ring :
    • The presence of halogen or hydroxyl groups at specific positions enhances antibacterial potency .
  • Naphthalene Moiety :
    • The naphthalene group contributes to hydrophobic interactions with target proteins, increasing binding affinity and efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrolidine derivatives, including this compound:

  • In Vitro Studies :
    • A study reported that compounds with a similar structure exhibited significant antibacterial activity against Gram-negative bacteria, suggesting that this compound could be effective in treating infections caused by these pathogens .
  • Mechanistic Studies :
    • Research utilizing density functional theory (DFT) has elucidated the interaction mechanisms between pyrrolidine derivatives and their targets, supporting their potential as drug candidates .

Data Tables

PropertyValue/Description
Molecular FormulaC15H17N
Molecular Weight225.31 g/mol
Antibacterial ActivityEffective against Pseudomonas aeruginosa
Protein InteractionStabilizes protein-protein interactions
Enzyme InhibitionPotential inhibitor of cell wall synthesis enzymes

Q & A

Q. What are the optimal synthetic routes for 3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine?

A multi-step approach is recommended, leveraging cross-coupling reactions. For introducing the naphthalen-2-yl group, Suzuki-Miyaura coupling (using Pd(PPh₃)₄ catalyst, toluene/EtOH/H₂O solvent system, and elevated temperatures) is effective . Prior steps may involve protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl protection) to manage steric hindrance from the 3,3-dimethyl substituents . Post-coupling deprotection and purification via recrystallization (methanol or ethanol) are critical for yield optimization .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : Analyze chemical shifts for the pyrrolidine ring protons (δ ~2.5–3.5 ppm) and naphthalene aromatic protons (δ ~7.0–8.5 ppm). The 3,3-dimethyl groups should appear as singlet peaks (δ ~1.0–1.5 ppm).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺). Cross-reference with NIST databases for fragmentation patterns .
  • XRD : If crystalline, single-crystal X-ray diffraction provides definitive stereochemical confirmation.

Q. What safety protocols are essential during synthesis and handling?

Follow hazard codes H300-H313 (toxicity via ingestion, skin contact) and P301-P390 (emergency response for spills/exposure) . Use gloveboxes for air-sensitive steps and store the compound in anhydrous conditions under inert gas .

Q. Which solvents and reagents are optimal for its purification?

Polar aprotic solvents (e.g., THF, DCM) are suitable for reaction steps, while methanol/ethanol mixtures are ideal for recrystallization . Silica gel chromatography (hexane/ethyl acetate gradient) resolves byproducts from sterically hindered intermediates .

Advanced Research Questions

Q. How can computational methods address discrepancies between predicted and experimental reaction yields?

Implement ICReDD’s reaction path search framework, combining quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental feedback loops. This identifies bottlenecks like steric clashes in the 3,3-dimethyl group or competing side reactions . Adjust catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) based on computational steric maps .

Q. What strategies improve regioselectivity during functionalization?

  • Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic aromatic substitution on the naphthalene ring .
  • Steric Control : Leverage the 3,3-dimethyl group’s bulk to block undesired reaction sites. For example, meta-substitution on naphthalene is favored over para due to steric shielding .

Q. How to design Structure-Activity Relationship (SAR) studies for biological activity?

  • Core Modifications : Synthesize analogs with varied substituents (e.g., halogenation of naphthalene or dimethyl group replacement) to assess cytotoxicity or receptor binding .
  • In Vitro Assays : Screen against cancer cell lines (e.g., MTT assay) and compare with known dihydropyridine derivatives .

Q. What mechanistic insights explain byproduct formation during synthesis?

Byproducts often arise from incomplete coupling (due to steric hindrance) or over-oxidation. Monitor intermediates via LC-MS and optimize reaction time/temperature . For example, reducing Pd catalyst load or switching to bulkier ligands (e.g., XPhos) minimizes homocoupling side reactions .

Q. How to model its pharmacokinetic properties computationally?

Use molecular docking (AutoDock Vina) to predict binding affinity to cytochrome P450 enzymes or plasma proteins. QSAR models can correlate logP (calculated via ChemAxon) with bioavailability .

Q. What challenges arise in crystallizing this compound?

The compound’s rigidity and planar naphthalene moiety may lead to polymorphic forms. Slow evaporation from tert-butyl methyl ether (TBME) at 4°C promotes single-crystal growth. Analyze packing motifs to assess stability under storage conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine
Reactant of Route 2
3,3-Dimethyl-4-(naphthalen-2-yl)pyrrolidine

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